2-(Pentafluorophenyl)-2-propanol
Overview
Description
Pentafluorophenol is an organofluorine compound with the formula C6F5OH . It is the perfluorinated analogue of phenol and is a white odorless solid that melts just above room temperature .
Synthesis Analysis
Pentafluorophenol is used to prepare pentafluorophenyl esters, which are active esters useful in peptide synthesis . It can be used as a reactant to synthesize pentafluorophenyl esters from N-protected amino acid in the presence of dicyclohexylcarbodiimide and ethyl acetate .Molecular Structure Analysis
The molecular structure of pentafluorophenol consists of a phenol group where all the hydrogen atoms are replaced by fluorine atoms .Chemical Reactions Analysis
Pentafluorophenol can react with primary amines to form pentafluorophenyl esters .Physical and Chemical Properties Analysis
Pentafluorophenol is a white solid or colorless liquid with a melting point of 32.8 °C and a boiling point of 145.6 °C .Scientific Research Applications
Synthesis and Catalysis
- Lipase-Catalyzed Transesterification : The compound was used in the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol through lipase-catalyzed transesterification, demonstrating interesting molecular interactions and structural properties (Sakai et al., 2000).
- Catalyst in Asymmetric Hydrogenation : A study showed the application of a dipyridylphosphane/diamine-Ru complex with 2-propanol in the enantioselective hydrogenation of various ketones, highlighting its broad substrate scope and excellent enantioselectivities (Wu et al., 2003).
Molecular Chemistry
- Reductive Dechlorination : The compound played a role in the photodechlorination of polychlorinated biphenyls in alkaline 2-propanol, revealing important steric and electronic effects on the dechlorination pattern (Yao et al., 1997).
- Kinetic Resolution of Esters : Research on the parallel kinetic resolution of racemic pentafluorophenyl propionates and butanoates using a quasi-enantiomeric combination of oxazolidin-2-one derivatives was reported, providing insights into diastereoselectivity and yield (Coulbeck & Eames, 2008).
Environmental Analysis
- Derivatization Method in GC/MS : A method using pentafluorobenzyl bromide derivatization and GC/MS, with 2-propanol as a solvent, was developed for identifying and quantifying halogenated phenols in environmental samples (Hanada et al., 2002).
Chemical Synthesis
- Synthesis of Rare Tricyclo[3.3.1.02,7]nonane Skeleton : Pentafluorophenyl prop-2-enyl ether, under specific conditions, was used to synthesize compounds incorporating the rare tricyclo[3.3.1.02,7]nonane ring skeleton (Brooke et al., 1978).
Polymerization and Catalysis
- Pentafluorophenylboranes in Polymerization : The study traces the rise of pentafluorophenyl boron compounds, including those derived from 2-(pentafluorophenyl)-2-propanol, in industrial processes for olefin polymerization (Piers & Chivers, 1998).
Industrial Applications
- Phenylacetaldehyde Reductase Engineering : The study focused on engineering phenylacetaldehyde reductase for efficient substrate conversion in concentrated 2-propanol, an approach potentially valuable for industrial applications (Makino et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to covalently bind to their target proteins, leading to sustained inhibition . This suggests that 2-(Pentafluorophenyl)-2-propanol may interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential to bind to various proteins and enzymes suggests that it could influence multiple biochemical pathways .
Pharmacokinetics
Based on its structural similarity to other compounds, it can be hypothesized that it may exhibit similar pharmacokinetic properties .
Result of Action
Its potential to covalently bind to various proteins and enzymes suggests that it could have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-9(2,15)3-4(10)6(12)8(14)7(13)5(3)11/h15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZQNFRUGHFDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294548 | |
Record name | 2-(pentafluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715-31-1 | |
Record name | 715-31-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(pentafluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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